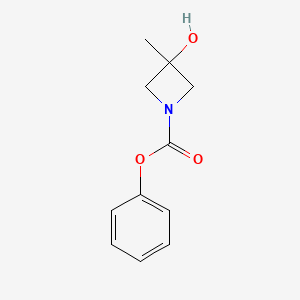

Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate

Description

Overview of Azetidine (B1206935) Heterocycles in Contemporary Organic Chemistry

Azetidines, once considered mere curiosities of strained-ring systems, are now recognized as versatile building blocks in organic synthesis and medicinal chemistry. rsc.org Their unique combination of ring strain, estimated to be around 25.4 kcal/mol, and greater stability compared to their three-membered aziridine (B145994) counterparts, makes them amenable to a variety of chemical transformations. rsc.org This inherent reactivity, driven by the relief of ring strain, allows for selective ring-opening reactions, providing access to complex acyclic amines that would be challenging to synthesize through other means.

In recent years, significant advancements have been made in the synthesis of azetidines, including methods such as intramolecular cyclizations, cycloadditions, and ring expansions of smaller heterocycles. rsc.org These developments have made a wider array of substituted azetidines accessible, fueling their exploration in various scientific domains.

The Role of Four-Membered Nitrogen Heterocycles as Molecular Scaffolds

Four-membered nitrogen heterocycles, particularly azetidines, serve as valuable molecular scaffolds in drug discovery. Their rigid, three-dimensional structures provide a defined orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an azetidine ring into a drug candidate can also favorably modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.

The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or a site for further functionalization, allowing for the fine-tuning of a molecule's properties. The constrained nature of the four-membered ring can also lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. This has led to the inclusion of the azetidine motif in a number of clinically approved drugs and investigational compounds.

Structural Characteristics and Conformational Considerations of Azetidine Rings

The structure of the azetidine ring is not planar. It adopts a puckered conformation to alleviate some of the inherent ring strain. Electron diffraction studies have shown that the parent azetidine molecule has a dihedral angle of approximately 37 degrees. rsc.org This puckering creates two distinct substituent positions on the ring carbons: axial and equatorial.

The conformational preference of substituents on the azetidine ring is influenced by a variety of factors, including steric and electronic effects. For 3-substituted azetidines, the interplay between the substituent at the 3-position and the group attached to the nitrogen atom dictates the conformational equilibrium. The puckering of the ring is a dynamic process, and the energy barrier to ring inversion is relatively low.

Computational studies and spectroscopic analyses, such as NMR, are crucial tools for elucidating the conformational preferences of substituted azetidines. These studies can provide valuable information on bond lengths, bond angles, and the puckering amplitude of the ring, which are essential for understanding the molecule's three-dimensional structure and its interactions with biological systems.

Contextualizing Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate within Azetidine Research

This compound is a specific example of a 3-substituted azetidine that incorporates several key functional groups. The 3-hydroxy-3-methyl substitution introduces a tertiary alcohol, a potential site for hydrogen bonding and further chemical modification. The phenyl carbamate (B1207046) group on the nitrogen atom serves as a protecting group, rendering the nitrogen non-basic and providing a handle for synthetic transformations.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its utility as a building block in organic synthesis. The synthesis of this compound would likely involve the preparation of the core 3-hydroxy-3-methylazetidine scaffold, followed by N-functionalization with phenyl chloroformate.

The reactivity of this molecule would be dictated by the interplay of its functional groups. The tertiary alcohol could undergo reactions typical of alcohols, while the phenyl carbamate could be cleaved under specific conditions to reveal the secondary amine of the azetidine ring. The presence of both a hydroxyl group and a protected nitrogen on a rigid, three-dimensional scaffold makes this compound and its analogs attractive targets for the synthesis of more complex molecules with potential biological activity.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 207.089543 g/mol |

| Monoisotopic Mass | 207.089543 g/mol |

| Topological Polar Surface Area | 49.8 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 213 |

Note: The data in this table is computationally predicted.

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-hydroxy-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-11(14)7-12(8-11)10(13)15-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKVDTYOHWNKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl 3 Hydroxy 3 Methylazetidine 1 Carboxylate

Retrosynthetic Analysis of the Azetidine (B1206935) Core

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. amazonaws.com For Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate, the primary disconnections involve the formation of the azetidine ring and the introduction of the key functional groups at the C-3 position.

The construction of the azetidine ring is enthalpically and entropically challenging. researchgate.net Several primary strategies have been developed to overcome these barriers.

Intramolecular Cyclization (C-N Bond Formation): The most common approach involves the formation of a bond between the nitrogen and a carbon atom to close the ring. This is typically achieved through the intramolecular nucleophilic substitution of a leaving group on a γ-carbon by an amine. clockss.orgmagtech.com.cn Precursors are generally γ-haloamines or activated γ-aminoalcohols. clockss.org

[2+2] Cycloaddition: This method involves the reaction of two two-atom components to form the four-membered ring. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient way to synthesize functionalized azetidines. researchgate.netresearchgate.net

Ring Expansion: Three-membered rings, such as aziridines, can be expanded to form four-membered azetidine rings. magtech.com.cnnih.gov For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org

[3+1] Annulation: This strategy involves the reaction of a three-atom component with a single-atom component. A relay catalysis strategy, for example, can enable a [3+1] annulation between a cyclopropane 1,1-diester and an aromatic amine to furnish the azetidine skeleton. organic-chemistry.org

Table 1: Key Strategies for Azetidine Ring Formation

| Strategy | Description | Key Intermediates |

|---|---|---|

| Intramolecular Cyclization | Nucleophilic attack by a nitrogen atom to displace a leaving group on a γ-carbon. | γ-haloamines, γ-aminoalcohols |

| [2+2] Cycloaddition | Combination of an imine and an alkene, often photochemically induced. | Imines, Alkenes |

| Ring Expansion | Conversion of a three-membered heterocycle (e.g., aziridine) into a four-membered ring. | Aziridines, Azirines |

| [3+1] Annulation | Reaction between a three-atom and a one-atom synthon to form the ring. | Cyclopropane diesters, Imines |

Introducing the 3-hydroxy and 3-methyl groups to form a quaternary stereocenter is a significant synthetic hurdle. The synthesis of all-carbon quaternary centers is a known challenge in organic chemistry. nih.gov

Starting from 3-Azetidinones: A common retrosynthetic disconnection leads to a 3-azetidinone precursor. The quaternary center can then be constructed by a nucleophilic addition of an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), to the ketone. This approach directly installs the methyl group and, after workup, the hydroxyl group. nih.gov

Strain-Release Functionalization: Advanced methods leverage the high ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs). organic-chemistry.orgnih.gov The release of this strain can drive reactions that functionalize the azetidine core. A polar-radical relay strategy using nickel catalysis, for example, enables the coupling of ABBs with boronic acids to create azetidines with all-carbon quaternary centers. organic-chemistry.orgnih.gov

Titanacyclobutane Intermediates: A modular approach involves the use of titanacyclobutanes generated from ketones or alkenes. Halogenation of these organotitanium species produces functionalized alkyl dihalides that can be captured by primary amines to yield 3-azetidines featuring all-carbon quaternary centers. nih.gov

Direct Synthesis Routes to this compound

Direct routes focus on assembling the molecule through sequential or one-pot reactions that build the core and add functionality concurrently.

Intramolecular reactions are powerful tools for forming cyclic structures like azetidines.

Intramolecular Aminolysis of Epoxides: A highly effective method for constructing substituted azetidines is the intramolecular aminolysis of 3,4-epoxy amines. nih.gov For the target molecule, a plausible precursor would be N-(phenylcarbamate)-3-amino-2-methyl-1,2-epoxypropane. In the presence of a suitable Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), the amine can selectively attack the C-3 carbon of the epoxide, leading to a 4-exo-tet cyclization to form the desired 3-hydroxy-3-methylazetidine ring. nih.govfrontiersin.org

Intramolecular Mitsunobu Reaction: This reaction can be used to form the azetidine ring from an acyclic amino alcohol precursor. For example, a suitably protected amino alcohol derived from D-glucose has been cyclized to form a 3-hydroxyazetidine derivative using Mitsunobu conditions. rsc.org

This approach begins with a simpler, pre-formed azetidine ring which is then elaborated to introduce the required substituents.

Nucleophilic Addition to 3-Azetidinones: A key strategy involves the synthesis of N-protected 3-azetidinone, specifically Phenyl 3-oxoazetidine-1-carboxylate. This intermediate can be subjected to a Grignard reaction with methylmagnesium bromide. The nucleophilic methyl group attacks the carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. nih.gov

Reduction of 3-Oxoazetidines: While direct addition is more efficient for creating the quaternary center, the reduction of a 3-oxo-azetidine to a 3-hydroxyazetidine is a known transformation, often accomplished with reducing agents like sodium borohydride (B1222165) or via catalytic hydrogenation. rsc.org This would be a relevant step if the methyl group were already present on the precursor.

Table 2: Comparison of Direct Synthetic Routes

| Route | Key Precursor | Key Reaction | Advantages |

|---|---|---|---|

| Intramolecular Aminolysis | Epoxy amine | Lewis acid-catalyzed ring-closing | High regioselectivity, good functional group tolerance nih.gov |

| Functionalization of Scaffold | 3-Azetidinone | Grignard reaction | Convergent, builds complexity late in the synthesis |

Advanced Synthetic Approaches

Modern synthetic chemistry offers sophisticated methods that provide novel entry points to complex azetidines. adelaide.edu.au

Strain-Release Cross-Coupling: A cutting-edge strategy involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butane (ABB) with a catalytic amount of bromide, which converts the ABB into a redox-active azetidine intermediate. nih.gov This intermediate can then undergo a nickel-catalyzed Suzuki cross-coupling reaction with boronic acids. organic-chemistry.orgnih.gov While typically used to form C-C bonds with aryl groups, this concept highlights the potential for using strained precursors to activate the azetidine core for complex functionalization.

Titanium-Mediated Synthesis: The use of titanacyclopropane intermediates, formed via a Kulinkovich-type mechanism, can serve as 1,2-aliphatic dianion equivalents. These can react with 1,2-dielectrophiles to construct the azetidine ring, offering a pathway to spirocyclic and polysubstituted products that are otherwise difficult to access. researchgate.net This modular strategy using titanacyclobutanes facilitates the assembly of 3-azetidines with quaternary centers from simple ketones and amines. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The construction of the chiral tertiary alcohol moiety within the strained four-membered azetidine ring is a key challenge in the synthesis of enantiomerically pure this compound. While a direct asymmetric synthesis of this specific compound is not extensively documented, several stereoselective strategies for the synthesis of related 3-hydroxy-3-substituted azetidines can be adapted.

One plausible approach involves the stereoselective addition of a methyl organometallic reagent to a suitably protected azetidin-3-one. The synthesis of chiral azetidin-3-ones has been achieved through methods such as gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides nih.gov. The subsequent diastereoselective addition of a methyl Grignard or organolithium reagent could potentially afford the desired tertiary alcohol. The stereochemical outcome of this addition would likely be influenced by the nature of the nitrogen protecting group and the reaction conditions.

Another strategy could involve the enantioselective α-hydroxylation of a 3-methylazetidine derivative. While less common for the direct formation of tertiary alcohols, advancements in catalytic asymmetric C-H oxidation could potentially be applied.

Furthermore, the kinetic resolution of a racemic mixture of 3-hydroxy-3-methylazetidine, followed by protection of the nitrogen with phenyl chloroformate, represents a viable, albeit less atom-economical, route.

A summary of potential stereoselective approaches is presented in Table 1.

| Method | Key Transformation | Potential Chiral Source | Anticipated Challenges |

| Diastereoselective Methylation | Addition of CH₃-M to N-protected azetidin-3-one | Chiral N-protecting group, chiral catalyst | Control of facial selectivity |

| Kinetic Resolution | Enzymatic or chemical resolution of racemic 3-hydroxy-3-methylazetidine | Lipases, chiral acids/bases | Maximum 50% yield of one enantiomer |

| Asymmetric C-H Hydroxylation | Direct oxidation of a 3-methylazetidine derivative | Chiral transition metal catalyst | Site- and stereoselectivity |

Chemo- and Regioselective Functionalization at the Azetidine Ring

The functionalization of the this compound ring at positions other than C3 offers a pathway to a diverse range of derivatives. The presence of the hydroxyl group, the phenyl carbamate (B1207046), and the strained ring system dictates the chemo- and regioselectivity of subsequent reactions.

Functionalization at the Nitrogen Atom: The nitrogen atom, protected as a phenyl carbamate, is generally less nucleophilic. However, deprotection to the secondary amine would open up possibilities for a wide range of N-functionalization reactions, including alkylation, acylation, and arylation. Subsequent re-protection with a different group could also be a strategic maneuver in a multi-step synthesis.

Functionalization at the C2 and C4 Positions: The protons at the C2 and C4 positions of the azetidine ring are susceptible to deprotonation by strong bases, creating a nucleophilic center for the introduction of various electrophiles. The regioselectivity of this deprotonation can be influenced by the directing ability of substituents on the nitrogen or at the C3 position. For N-carbamoyl derivatives, directed ortho-metalation is a known strategy for functionalization adjacent to the nitrogen atom nih.gov. While the methyl group at C3 might sterically hinder the C2 and C4 positions to some extent, selective functionalization remains a possibility.

Reactions involving the Hydroxyl Group: The tertiary hydroxyl group at C3 can be a handle for further transformations. It can be acylated, etherified, or potentially eliminated to introduce a double bond, leading to azetine derivatives. The reactivity of the hydroxyl group will be influenced by the steric hindrance imposed by the methyl group and the azetidine ring.

A summary of potential functionalization strategies is presented in Table 2.

| Position | Reaction Type | Reagents | Potential Products |

| N1 | Deprotection/N-Functionalization | Base/Acid, Alkyl halides, Acyl chlorides | N-Alkyl/Acyl-3-hydroxy-3-methylazetidines |

| C2/C4 | Lithiation/Electrophilic Quench | Strong base (e.g., n-BuLi), Electrophiles (e.g., R-X, aldehydes) | 2/4-Substituted azetidine derivatives |

| C3-OH | O-Functionalization | Acyl chlorides, Alkyl halides | Ester and ether derivatives |

| Ring | Ring Opening | Nucleophiles, Lewis acids | Functionalized amino alcohols |

Development of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of nitrogen heterocycles is an area of growing importance, aiming to reduce the environmental impact of chemical processes dntb.gov.uanih.govresearchgate.netnih.govmdpi.com. For the synthesis of this compound, several green chemistry strategies can be envisioned.

Use of Greener Solvents: Traditional syntheses of heterocyclic compounds often rely on volatile and hazardous organic solvents. The exploration of greener alternatives such as water, supercritical fluids, or bio-based solvents could significantly improve the environmental profile of the synthesis dntb.gov.uaresearchgate.netmdpi.com. For instance, certain cyclization reactions to form N-heterocycles have been successfully carried out in water nih.gov.

Catalytic Methods: The use of catalytic methods, particularly those involving earth-abundant and non-toxic metals, is a cornerstone of green chemistry. Asymmetric catalysis, as mentioned in the stereoselective synthesis section, not only provides access to chiral molecules but also reduces the need for stoichiometric chiral auxiliaries and resolving agents nih.gov.

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key green chemistry principle. Cycloaddition reactions and tandem processes are examples of atom-economical reactions that could be explored for the construction of the azetidine ring.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods nih.gov. These techniques have been successfully applied to the synthesis of various nitrogen heterocycles nih.gov.

The development of a truly "green" synthesis for this compound would involve a holistic approach, considering all twelve principles of green chemistry from the choice of starting materials to the final purification steps.

Chemical Reactivity and Transformational Chemistry of Phenyl 3 Hydroxy 3 Methylazetidine 1 Carboxylate

Reactivity of the Azetidine (B1206935) Ring

The inherent ring strain of the azetidine core in Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate is a primary driver of its reactivity. This strain, estimated to be around 25.4 kcal/mol for the parent azetidine, makes the ring susceptible to cleavage under various conditions, leading to a variety of more stable acyclic or larger ring structures.

Ring-Opening Reactions and Subsequent Transformations

The azetidine ring can be opened through several mechanisms, most notably under acidic conditions. Protonation of the ring nitrogen increases its electrophilicity and facilitates nucleophilic attack, leading to C-N bond cleavage.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, this compound is expected to undergo ring-opening. The reaction is initiated by protonation of the azetidine nitrogen, making the ring carbons more susceptible to nucleophilic attack. The outcome of the reaction is highly dependent on the nature of the nucleophile present. For instance, in the presence of a nucleophilic solvent, solvolysis would occur. Intramolecular rearrangements are also possible, particularly under acidic conditions where the tertiary hydroxyl group can be eliminated to form a stabilized carbocation, which can then undergo further reactions.

A related phenomenon has been observed in studies of other N-substituted azetidines, which undergo acid-mediated intramolecular ring-opening decomposition. nih.gov In these cases, a pendant amide group acts as an internal nucleophile, attacking one of the ring carbons and leading to a rearranged product. While this compound lacks a pendant amide, the principle of acid-catalyzed ring-opening remains a key aspect of its reactivity.

| Reaction Type | Reagents and Conditions | Expected Major Product | Notes |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4, heat | 1-Amino-2-methylpropane-2,4-diol phenylcarbamate | Ring opening via nucleophilic attack of water. |

| Rearrangement | Strong acid (e.g., TFA), anhydrous | 2-Methyl-2-phenylaminocarbonyloxymethyl-oxetane | Potential rearrangement product via intramolecular cyclization. |

| Reductive Ring-Opening | H2, Pd/C, acidic conditions | 1-(Phenylamino)carbonyl-2-methylpropan-2-ol | Reductive cleavage of a C-N bond. |

This table presents predicted reactions based on the known chemistry of analogous azetidine derivatives. Specific experimental data for this compound is not extensively available in the literature.

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is influenced by pH, temperature, and the presence of oxidizing or reducing agents.

pH Stability: The compound is most stable under neutral to slightly basic conditions. In strongly acidic environments, as mentioned, the azetidine ring is prone to protonation and subsequent ring-opening. nih.gov The N-phenylcarbamoyl group can also be susceptible to hydrolysis under both acidic and basic conditions, although typically requiring more forcing conditions than the ring-opening of the strained azetidine. The pKa of the azetidine nitrogen is a critical factor in its stability, as a lower pKa would necessitate a more acidic environment to trigger protonation-dependent degradation pathways. nih.gov

| Condition | Expected Degradation Pathway | Potential Products |

| Strong Acid (pH < 2) | Acid-catalyzed ring-opening | Amino alcohol derivatives |

| Strong Base (pH > 12) | Hydrolysis of the carbamate (B1207046) | 3-Hydroxy-3-methylazetidine, Phenol, CO2 |

| Elevated Temperature (>150 °C) | Ring fragmentation, carbamate cleavage | Various small molecules, aniline, CO2 |

This table is based on general principles of chemical stability for related functional groups and heterocyclic systems.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group at the 3-position of the azetidine ring is a key site for chemical transformations, allowing for the introduction of new functional groups and the modification of the molecule's properties.

Oxidation and Reduction Reactions

Oxidation: The tertiary nature of the hydroxyl group in this compound means it is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, under more forcing oxidative conditions, cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon can occur. A notable reaction for analogous azetidinols is their oxidative deconstruction to α-amino ketones, which can be achieved using silver-mediated protocols. This transformation likely proceeds through the formation of an alkoxy radical followed by β-scission.

Reduction: The direct reduction of a tertiary hydroxyl group is generally not a facile process. Standard hydride reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride would not be expected to reduce the hydroxyl group. Catalytic hydrogenation might lead to the reduction of the phenyl ring of the carbamate group under harsh conditions, but the hydroxyl group would likely remain intact. More specialized methods, potentially involving conversion of the hydroxyl group to a better leaving group followed by reductive removal, would be necessary to deoxygenate this position.

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidative Deconstruction | AgNO3, (NH4)2S2O8, H2O/CH3CN | Phenyl 1-(2-oxopropyl)azetidine-1-carboxylate |

| Attempted Reduction | NaBH4 or LiAlH4, THF | No reaction at the hydroxyl group |

This table is based on the known reactivity of tertiary alcohols and analogous azetidinol (B8437883) systems.

Esterification and Etherification of the Hydroxyl Moiety

Esterification: The tertiary hydroxyl group presents significant steric hindrance, making esterification challenging compared to primary or secondary alcohols. Standard Fischer esterification conditions (acid catalyst and an alcohol) are unlikely to be effective. More reactive acylating agents are typically required.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acetic anhydride, pyridine, DMAP | Phenyl 3-acetoxy-3-methylazetidine-1-carboxylate |

| Esterification | Methacrylic acid, cation exchange resin | Phenyl 3-methyl-3-(methacryloyloxy)azetidine-1-carboxylate |

This table is based on established methods for the esterification of sterically hindered tertiary alcohols.

Etherification: Similar to esterification, etherification of the tertiary hydroxyl group is sterically hindered. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be a viable method, although it may require forcing conditions.

| Reaction Type | Reagents and Conditions | Expected Product |

| Williamson Ether Synthesis | 1. NaH, THF; 2. CH3I | Phenyl 3-methoxy-3-methylazetidine-1-carboxylate |

| Michael Addition | Acrylonitrile, base catalyst | Phenyl 3-(2-cyanoethoxy)-3-methylazetidine-1-carboxylate |

This table outlines plausible etherification reactions based on standard organic synthesis methodologies.

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Nucleophilic substitution at the tertiary carbon bearing the hydroxyl group is a challenging but feasible transformation. The reaction typically proceeds through an SN1-type mechanism, which requires the formation of a stabilized carbocation intermediate. The hydroxyl group must first be converted into a good leaving group, for example, by protonation under acidic conditions.

The resulting tertiary carbocation, stabilized by the adjacent nitrogen atom, can then be trapped by a variety of nucleophiles. This approach has been demonstrated in the iron-catalyzed alkylation of N-Cbz-azetidinols with thiols, which proceeds via an azetidine carbocation intermediate.

| Reaction Type | Reagents and Conditions | Expected Product |

| Thiol Alkylation | Thiophenol, FeCl3 | Phenyl 3-methyl-3-(phenylthio)azetidine-1-carboxylate |

| Halogenation | Concentrated HCl, heat | Phenyl 3-chloro-3-methylazetidine-1-carboxylate |

| Friedel-Crafts Alkylation | Benzene, Lewis acid (e.g., AlCl3) | Phenyl 3-methyl-3-phenylazetidine-1-carboxylate |

This table provides examples of nucleophilic substitution reactions based on the reactivity of analogous tertiary alcohols and azetidinols.

Transformations of the Carbonyl Group (Carbamate Moiety)

The phenyl carbamate group is a key reactive center in this compound, susceptible to a variety of nucleophilic substitution and cleavage reactions.

Hydrolysis and Decarboxylation Reactions

The hydrolysis of phenyl carbamates, particularly under basic conditions, has been a subject of mechanistic study. The reaction typically proceeds to yield the corresponding amine, phenol, and carbon dioxide. For N-substituted phenyl carbamates, the generally accepted mechanism is an E1cB (Elimination Unimolecular conjugate Base) process. This pathway involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate. This intermediate is then rapidly attacked by water to form a carbamic acid, which subsequently decarboxylates to afford the free amine.

Decarboxylation of the carbamate can also be achieved under different conditions, for instance, through nickel-catalyzed processes. In such reactions, the carbamate acts as a leaving group, and the reaction proceeds to form the corresponding amine with carbon dioxide as the sole byproduct. This method is advantageous as it occurs in the absence of free amines, making it compatible with a wider range of functional groups.

Amination and Amidation Reactions

The carbamate moiety can undergo transamidation or be converted into other functional groups. Nickel-catalyzed amination of aryl carbamates has been reported as an effective method for C-N bond formation. In this reaction, the carbamate group is displaced by an incoming amine, yielding a new amine product. This transformation is particularly useful as aryl carbamates are stable and readily prepared. The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the aryl carbamate to the nickel center, followed by ligand exchange with the amine, deprotonation, and reductive elimination to furnish the aminated product.

While direct amidation of this compound with an amine to displace the phenoxy group and form a urea (B33335) derivative is plausible, specific examples in the literature are scarce. However, the reverse reaction, the formation of carbamates from amines and a carbonyl source, is a fundamental transformation in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions and Related Transformations

The phenyl group of the carbamate and potentially the C-H bonds of the azetidine ring offer sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While the use of aryl carbamates as coupling partners in nickel-catalyzed aminations is established, their role in palladium-catalyzed C-C bond formation is less common. However, palladium catalysis is extensively used in the synthesis of N-aryl carbamates themselves. For instance, the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate, followed by in-situ trapping with an alcohol, provides a versatile route to N-aryl carbamates.

More relevant to the reactivity of the target molecule is the potential for the phenyl ester of the carbamate to act as a leaving group in Suzuki-Miyaura reactions. It has been demonstrated that phenyl esters of carboxylic acids can undergo non-decarbonylative palladium-catalyzed cross-coupling with boronic acids to form ketones. By analogy, it is conceivable that the phenyl carbamate could undergo a similar transformation, although this remains a less explored area of its reactivity.

The azetidine ring itself can be a substrate for palladium-catalyzed C-H functionalization, although the presence of the activating carbamate group would likely direct such reactions.

| Reaction Type | Catalyst/Reagents | Product Type | Notes |

| Amination of Aryl Carbamates | Nickel Catalyst, Amine | N-Aryl Amines | The carbamate acts as a leaving group. |

| Synthesis of N-Aryl Carbamates | Palladium Catalyst, Ar-X, NaOCN, Alcohol | N-Aryl Carbamates | A common method for forming the carbamate moiety. |

| Suzuki-Miyaura of Phenyl Esters | Palladium Catalyst, Boronic Acid | Ketones | By analogy, suggests potential reactivity of the carbamate. |

Radical Reactions and Photochemical Transformations

The strained four-membered azetidine ring is a prime candidate for involvement in radical and photochemical reactions. The ring strain can be harnessed to drive unique transformations.

Photochemical [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction, represent a direct method for the synthesis of azetidines from imines and alkenes. This suggests that the azetidine ring in this compound could be susceptible to photochemical cleavage or rearrangement.

Another relevant photochemical process is the Norrish-Yang cyclization, which can be employed for the synthesis of azetidinols from α-aminoacetophenones. This involves a 1,5-hydrogen abstraction followed by radical cyclization. The reverse of such a process, a ring-opening initiated by photochemical excitation, could be a potential reactive pathway for the target molecule.

Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been shown to produce azetidines. This highlights the accessibility of radical intermediates involving the azetidine ring, which could participate in a variety of subsequent transformations.

| Reaction Type | Conditions | Key Intermediate/Process | Potential Outcome for Target Molecule |

| Aza Paternò-Büchi Reaction | Photochemical | [2+2] Cycloaddition | Ring formation (synthetic route) |

| Norrish-Yang Cyclization | Photochemical | 1,5-Hydrogen Abstraction, Radical Cyclization | Ring formation (synthetic route) |

| Photo-induced Radical Annulation | Photochemical, Copper Catalyst | α-aminoalkyl radical | Ring formation (synthetic route) |

Mechanism of Key Chemical Transformations

The mechanisms underpinning the reactivity of this compound are crucial for understanding and predicting its chemical behavior.

As previously mentioned, the hydrolysis of the phenyl carbamate under basic conditions is believed to proceed via an E1cB mechanism . The key steps are:

Deprotonation of the nitrogen atom by a base to form a conjugate base.

Elimination of the phenoxide leaving group to generate a highly electrophilic isocyanate intermediate.

Nucleophilic attack of water on the isocyanate to form a carbamic acid.

Spontaneous decarboxylation of the carbamic acid to yield the free 3-hydroxy-3-methylazetidine and carbon dioxide.

The nickel-catalyzed amination of the aryl carbamate likely follows a catalytic cycle analogous to other cross-coupling reactions:

Oxidative Addition: The Ni(0) catalyst oxidatively adds to the C-O bond of the carbamate to form a Ni(II) intermediate.

Ligand Exchange: The amine substrate displaces a ligand on the nickel center.

Deprotonation: A base removes a proton from the coordinated amine.

Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Ni(0) catalyst.

Photochemical reactions involving the azetidine ring, such as the aza Paternò-Büchi reaction, are initiated by the absorption of light, leading to an excited state of either the imine or alkene partner. This excited state then undergoes a [2+2] cycloaddition to form the four-membered ring. In the context of the target molecule, absorption of UV light could potentially lead to the formation of radical intermediates via homolytic cleavage of the C-N or C-C bonds of the strained ring, initiating subsequent rearrangements or reactions.

Structural Analysis and Characterization Beyond Basic Identification

Advanced Spectroscopic Characterization

Spectroscopy provides a detailed view of the molecular framework and the chemical environment of each atom.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (2D techniques for structural elucidation)

High-resolution NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. For Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed for full structural assignment.

Based on the molecular structure, the following ¹H and ¹³C NMR chemical shifts are anticipated. These assignments would be definitively confirmed using 2D techniques.

¹H NMR: Protons on the phenyl ring would appear in the aromatic region (~7.0-7.4 ppm). The two methylene (B1212753) protons on the azetidine (B1206935) ring (at C2 and C4) are diastereotopic and would likely appear as distinct multiplets or doublets of doublets, expected around 3.8-4.5 ppm. The methyl group protons would yield a singlet at approximately 1.5 ppm, and the hydroxyl proton would present as a broad singlet whose position is dependent on solvent and concentration.

¹³C NMR: The carbonyl carbon of the carbamate (B1207046) would be the most downfield signal (~155 ppm). Carbons of the phenyl ring would resonate between ~120-150 ppm. The azetidine ring carbons (C2, C4, and the quaternary C3) are expected in the 50-80 ppm range, while the methyl carbon would be the most upfield at ~25-30 ppm.

2D NMR Elucidation:

COSY (Correlation Spectroscopy): Would reveal the coupling between adjacent protons on the phenyl ring, confirming their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the CH, CH₂, and CH₃ groups.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic C-H (ortho, meta, para) | 7.0 - 7.4 | 120 - 129 | C=O, Aromatic C |

| Azetidine CH₂ (C2, C4) | 3.8 - 4.5 | ~50 - 65 | C3, C=O, other CH₂ |

| Methyl CH₃ | ~1.5 | ~25 - 30 | C3, C2, C4 |

| Hydroxyl OH | Variable | - | C3 |

| Quaternary C3-OH | - | ~70 - 80 | - |

| Carbamate C=O | - | ~155 | - |

| Aromatic C-O | - | ~150 | - |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of the functional groups present.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ due to the hydrogen-bonded tertiary alcohol.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the azetidine ring and methyl group) would be found just below 3000 cm⁻¹.

C=O Stretch: The carbamate carbonyl group will produce a very strong and sharp absorption in the IR spectrum, typically in the range of 1680-1720 cm⁻¹. This band is often intense in the Raman spectrum as well.

C=C Stretches: Aromatic ring stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretches: The C-O stretch of the carbamate and the C-N stretches of the azetidine ring will appear in the fingerprint region (1000-1300 cm⁻¹).

Table 2: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Carbamate) | Stretching | 1680 - 1720 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O (Carbamate) | Stretching | 1200 - 1300 | Strong |

| C-N (Azetidine) | Stretching | 1100 - 1250 | Medium |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₁₃NO₃ by matching the exact mass to within a few parts per million. Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments helps to confirm the molecular structure.

Predicted mass spectrometry data indicates the monoisotopic mass is 207.08954 Da. uni.lu Common adducts would be readily observed.

Table 3: Predicted Mass Spectrometry Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 208.09682 |

| [M+Na]⁺ | 230.07876 |

| [M-H]⁻ | 206.08226 |

| [M+H-H₂O]⁺ | 190.08680 |

Expected Fragmentation Pathways: Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion would likely undergo several characteristic fragmentations:

Loss of Water: A facile loss of a water molecule (18 Da) from the tertiary alcohol to form an ion at m/z 190 is highly probable. uni.lu

Loss of Phenoxy Radical: Cleavage of the ester C-O bond could lead to the loss of a phenoxy radical (•OPh, 93 Da), resulting in an acylium ion.

Azetidine Ring Opening: The strained four-membered ring can cleave in several ways, often initiated by alpha-cleavage adjacent to the nitrogen atom.

Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation pathway for carbamates. nih.gov

X-ray Crystallography for Solid-State Structural Determination

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature.

If a suitable crystal could be grown and analyzed, this technique would provide the most definitive structural information in the solid state. mdpi.com It would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data would unambiguously define the conformation of the azetidine ring (i.e., its degree of puckering) and the relative orientation of the phenyl and methyl substituents. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which govern the solid-state architecture. For similar N-aryl carbamates, crystal packing is often dominated by N-H···O=C hydrogen bonds, though in this case, the tertiary nitrogen prevents this, making O-H···O=C interactions more likely. nih.govnih.gov

Conformational Analysis and Stereochemical Elucidation

The molecule is achiral as the C3 carbon is a quaternary center but not a stereocenter. The conformational landscape is primarily defined by the puckering of the azetidine ring and rotation around the single bonds of the carbamate linker.

Azetidine Ring Puckering: Four-membered rings like azetidine are not planar; they adopt a puckered conformation to relieve ring strain. The degree of puckering and the barrier to ring inversion would be key conformational parameters. The substituents at C3 and N1 influence the preferred puckered state.

Carbamate Conformation: The N-C(O) bond of the carbamate has partial double-bond character due to resonance, which restricts rotation. This can lead to different planar arrangements. The orientation of the phenyl group relative to the carbamate plane is another degree of freedom. Studies on related phenyl carbamates show that the phenyl ring is typically not coplanar with the carbamate group. nih.gov

Computational chemistry, in conjunction with variable-temperature NMR experiments, would be the ideal approach to map the potential energy surface, identify low-energy conformers, and determine the energy barriers between them. nih.gov

Electronic Structure and Bonding Analysis

The electronic properties of the molecule are a composite of its constituent parts.

Azetidine Ring: The nitrogen atom is part of a strained ring and is also an amide-like nitrogen due to its connection to the carbonyl group. Its lone pair is delocalized into the C=O π-system. This delocalization reduces the basicity of the nitrogen and influences the geometry of the N-C(O) bond.

Phenyl Carbamate Group: The phenyl group is connected to the carbamate via an oxygen atom. The oxygen lone pairs can donate into the aromatic π-system, while the entire carbamate group is generally considered electron-withdrawing.

Charge Distribution: A molecular electrostatic potential (MEP) map, generated through computational methods like Density Functional Theory (DFT), would visualize the charge distribution. The most negative potential (red) would be expected around the carbonyl and hydroxyl oxygens, making them sites for electrophilic attack or hydrogen bond donation. The most positive potential (blue) would likely be near the hydroxyl proton.

DFT calculations could provide quantitative data on orbital energies (HOMO-LUMO gap), atomic charges (Natural Bond Orbital analysis), and bond orders, offering a detailed picture of the molecule's electronic landscape and reactivity. researchgate.net

Computational Chemistry and Theoretical Studies of Phenyl 3 Hydroxy 3 Methylazetidine 1 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given molecular system, can provide highly accurate predictions of molecular geometry and electronic structure.

Molecular Geometry: The first step in any computational study is typically a geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation, of the molecule. For Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Given the puckered nature of the azetidine (B1206935) ring and the potential for various orientations of the phenyl and carboxylate groups, multiple low-energy conformations may exist.

Electronic Properties: Once an optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic properties include:

Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom in the molecule, indicating regions that are electron-rich or electron-poor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mit.edu

Below is an illustrative table of the kind of data that would be generated from quantum chemical calculations for this compound.

| Parameter | Illustrative Calculated Value |

| Optimized Bond Lengths (Å) | |

| N1-C2 | 1.48 |

| C2-C3 | 1.55 |

| C3-N1 | 1.48 |

| C3-O(H) | 1.43 |

| N1-C(O)OPh | 1.38 |

| **Optimized Bond Angles (°) ** | |

| C2-N1-C3 | 88.5 |

| N1-C2-C3 | 90.5 |

| N1-C3-C2 | 90.5 |

| Electronic Properties | |

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. It is particularly well-suited for studying the mechanisms of chemical reactions. For this compound, DFT could be employed to investigate various potential reactions, such as ring-opening reactions, substitutions at the stereocenter, or modifications of the substituent groups.

A key aspect of these studies is the identification and characterization of transition states . A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. DFT calculations can be used to locate transition state geometries and calculate their energies, providing crucial insights into the feasibility and kinetics of a proposed reaction pathway. nih.gov For example, computational studies on other azetidine derivatives have successfully elucidated the preference for certain reaction pathways by comparing the activation energies of competing transition states. nih.gov

The table below illustrates the type of data that would be generated from a DFT study of a hypothetical ring-opening reaction of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State | +25.3 |

| Product (Ring-opened species) | -10.8 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, many chemical and biological processes are dynamic in nature. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms in a molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for conformational sampling . The molecule has several rotatable bonds, and the azetidine ring itself can undergo puckering motions. MD simulations can explore the potential energy surface of the molecule, identifying the different stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and interactions with other molecules. For instance, MD simulations have been used to validate docking results for other azetidine derivatives in biological systems. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can be a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govresearchgate.net These predictions are based on calculating the magnetic shielding of each nucleus. While there are various levels of theory and basis sets that can be used, modern computational approaches can often predict chemical shifts with a high degree of accuracy. github.ionih.govfrontiersin.org

The following table provides an example of computationally predicted ¹H NMR chemical shifts for this compound.

| Proton | Illustrative Predicted Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.25 |

| Phenyl-H (meta) | 7.35 |

| Phenyl-H (para) | 7.10 |

| Azetidine-H (C2/C4) | 3.90 |

| Azetidine-H (C2/C4) | 4.10 |

| Methyl-H (C3) | 1.50 |

| Hydroxyl-H | 2.80 (variable) |

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. This can help in assigning the experimentally observed peaks to specific molecular motions, such as C-H stretches, O-H bends, and C=O stretches.

Structure-Reactivity Relationships: A Computational Perspective

By combining the various computational methods described above, a comprehensive understanding of the structure-reactivity relationships for this compound and related compounds can be developed. For example, by systematically varying the substituents on the phenyl ring or at the 3-position of the azetidine ring and then calculating the resulting changes in electronic properties and reaction barriers, one can build predictive models of reactivity.

Applications of Phenyl 3 Hydroxy 3 Methylazetidine 1 Carboxylate As a Synthetic Building Block

Derivatization to Access Diverse Chemical Libraries

The functional handles present in Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate make it a theoretical candidate for the generation of diverse chemical libraries. The tertiary hydroxyl group is a prime site for derivatization. It could be subjected to a variety of reactions to introduce a wide range of substituents, thereby creating a library of new compounds.

Table 1: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Etherification | Alkyl halide, base | 3-alkoxy-3-methylazetidine derivatives |

| Esterification | Acyl chloride, base | 3-acyloxy-3-methylazetidine derivatives |

| Mitsunobu Reaction | Triphenylphosphine, DEAD | Inversion of stereochemistry (if chiral) or introduction of other nucleophiles |

| Oxidation | Oxidizing agent | Could lead to ring-opened products depending on conditions |

These derivatizations, coupled with potential modifications of the phenyl carbamate (B1207046) group, could rapidly generate a library of compounds with diverse physicochemical properties for screening in various assays.

Precursor in the Synthesis of Scaffolds for Chemical Biology Research

The azetidine (B1206935) scaffold is a recognized "bioisostere" for other cyclic and acyclic moieties in biologically active molecules. This compound could serve as a precursor to novel scaffolds for chemical biology research. The rigid, three-dimensional nature of the azetidine ring can be used to present substituents in defined spatial orientations, which is crucial for probing biological interactions. Following derivatization, the removal of the phenyl carbamate protecting group would yield a secondary amine, which could then be used for conjugation to other molecules of interest, such as fluorescent probes or affinity tags, to create tools for chemical biology.

Utility in Fragment-Based Drug Discovery (FBBD) Efforts

Fragment-based drug discovery (FBBD) relies on the screening of small, low-molecular-weight compounds ("fragments") that can be elaborated into more potent drug candidates. With a molecular weight of 207.23 g/mol , this compound itself falls within the typical range for a fragment. Its three-dimensional character is a desirable feature in modern fragment libraries. This compound and its simple derivatives could be included in screening libraries to identify initial hits against biological targets. The defined exit vectors from the hydroxyl and amino groups (after deprotection) would provide clear pathways for fragment growing and linking strategies to improve binding affinity.

Table 2: Physicochemical Properties Relevant to Fragment-Based Drug Discovery

| Property | Value | Significance in FBBD |

| Molecular Weight | 207.23 g/mol | Within the "Rule of Three" for fragments |

| XLogP3-AA | 1.2 | Indicates good solubility |

| Hydrogen Bond Donors | 1 | Favorable for forming interactions with targets |

| Hydrogen Bond Acceptors | 3 | Favorable for forming interactions with targets |

Development of Novel Reagents and Catalysts from Azetidine Derivatives

Chiral azetidine derivatives have been explored as ligands for asymmetric catalysis. While this compound is achiral, its derivatives could be resolved into enantiomers or synthesized in an enantioselective manner to produce chiral ligands. The nitrogen and the hydroxyl group could act as coordination sites for metal centers. The rigidity of the four-membered ring can create a well-defined chiral environment around a catalytic metal, potentially leading to high enantioselectivity in a variety of chemical transformations. The synthesis of such novel reagents and catalysts would be an advanced application of this building block, requiring multi-step synthetic sequences starting from this azetidine derivative.

Future Research Directions and Unexplored Potential

Catalyst Development for Enhanced Synthesis and Derivatization

The efficient synthesis of Phenyl 3-hydroxy-3-methylazetidine-1-carboxylate and its derivatives is paramount for unlocking their full potential. Future research will likely focus on the development of novel catalysts to improve existing synthetic routes and enable new transformations.

Currently, the synthesis of the core 3-hydroxy-3-methylazetidine structure can be envisaged through multi-step sequences. For instance, a plausible route involves the protection of an appropriate amino alcohol, followed by cyclization to form the azetidine (B1206935) ring. A key intermediate, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, has been synthesized, and its subsequent deprotection provides the free 3-hydroxy-3-methylazetidine. google.com The introduction of the phenyl carbamate (B1207046) moiety could then be achieved by reacting the free amine with phenyl chloroformate.

Future catalyst development could streamline this process. For example, the use of lanthanide triflates, such as La(OTf)3, has been shown to catalyze the intramolecular regioselective aminolysis of epoxides to form azetidines, a method that tolerates various functional groups. nih.gov Research into catalysts that can facilitate a one-pot synthesis from readily available precursors would be a significant advancement.

Furthermore, catalysts will be crucial for the selective derivatization of this compound. The tertiary alcohol and the N-phenoxycarbonyl group present distinct sites for modification. Development of chemoselective catalysts will be essential to functionalize one site without affecting the other, enabling the creation of a diverse library of derivatives for various applications.

Flow Chemistry Applications for Scalable Synthesis

For the practical application of this compound, scalable and efficient synthesis methods are required. Flow chemistry offers a promising alternative to traditional batch processes, providing advantages such as improved reaction control, enhanced safety, and easier scalability. uniba.ituniba.it

The synthesis of functionalized azetidines has been successfully demonstrated using flow chemistry. uniba.ituniba.it For example, the generation and functionalization of lithiated N-Boc-3-iodoazetidine has been performed under continuous flow conditions, allowing for the synthesis of C3-functionalized azetidines. uniba.it This approach could be adapted for the synthesis of the 3-hydroxy-3-methylazetidine core of the target molecule.

Future research in this area will likely involve the design of integrated flow systems that can perform multiple synthetic steps sequentially. This could include the formation of the azetidine ring, the introduction of the phenyl carbamate group, and subsequent derivatization reactions, all within a continuous, automated process. The use of immobilized catalysts and reagents within the flow reactor could further enhance the efficiency and sustainability of the synthesis.

Exploration of Novel Reaction Pathways and Reactivity Patterns

The strained azetidine ring in this compound is a key feature that can be exploited to uncover novel reaction pathways. The ring strain of azetidines makes them susceptible to ring-opening reactions, providing a gateway to a variety of other nitrogen-containing compounds.

The N-phenoxycarbonyl group can act as a leaving group under certain conditions, facilitating nucleophilic attack at the nitrogen or adjacent carbons. The reactivity of this group can be tuned by modifying the phenyl ring with electron-withdrawing or electron-donating substituents. For instance, the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates has been achieved by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. sigmaaldrich.com

The tertiary hydroxyl group also offers a handle for various transformations. It can be dehydrated to form an alkene, or it can be functionalized to introduce other groups. The interplay between the reactivity of the azetidine ring, the N-phenoxycarbonyl group, and the tertiary alcohol is a fertile ground for discovering new chemical transformations and synthesizing novel molecular architectures.

Integration into Supramolecular Chemistry and Materials Science

The rigid, three-dimensional structure of this compound makes it an attractive building block for supramolecular chemistry and materials science. The presence of hydrogen bond donors (the hydroxyl group) and acceptors (the carbonyl oxygen), as well as the aromatic phenyl ring, provides multiple points of interaction for self-assembly.

While specific applications in this area are yet to be explored for this particular molecule, the incorporation of azetidine derivatives into larger molecular assemblies is a growing field of interest. The conformational constraints imposed by the four-membered ring can be used to control the geometry of supramolecular structures.

Future research could involve the synthesis of polymers or metal-organic frameworks (MOFs) incorporating the this compound motif. The properties of these materials, such as their porosity, thermal stability, and photophysical properties, could be tuned by modifying the structure of the azetidine building block. The unique shape and functionality of this compound could lead to the development of new materials with applications in areas such as gas storage, catalysis, and sensing.

Advanced Spectroscopic and Computational Methodologies for In-depth Understanding

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods will play a crucial role in this endeavor.

While basic characterization data is available from commercial suppliers, nih.gov detailed spectroscopic studies are needed. Two-dimensional NMR techniques can be used to elucidate the precise conformation of the azetidine ring and the orientation of the substituents. Vibrational spectroscopy (FT-IR and Raman) can provide insights into the bonding and intermolecular interactions.

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for complementing experimental studies. mdpi.com DFT calculations can be used to predict the stable conformations of the molecule, calculate its spectroscopic properties, and model its reactivity. For example, computational analysis has been used to study the structure-based interactions of novel H1-antihistamines, providing insights that can guide the design of new drugs. Similar approaches can be applied to this compound to understand its potential as a pharmacophore.

The combination of advanced spectroscopic techniques and high-level computational methods will provide a detailed picture of the structure, properties, and reactivity of this compound, paving the way for its rational application in various fields of chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | phenyl 3-hydroxy-3-methyl-1-azetidinecarboxylate | nih.gov |

| CAS Number | 1485398-05-7 | nih.gov |

| Molecular Formula | C11H13NO3 | PubChem |

| Molecular Weight | 207.23 g/mol | PubChem |

| Physical Form | Powder | nih.gov |

| Storage Temperature | Room Temperature | nih.gov |

Q & A

Basic Research Questions

Q. How can the molecular structure of phenyl 3-hydroxy-3-methylazetidine-1-carboxylate be experimentally validated?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze diffraction data. Ensure high-resolution datasets (≤1.0 Å) are collected to resolve potential disorder in the azetidine ring or hydroxyl group. Compare experimental bond lengths and angles with density functional theory (DFT) calculations to confirm stereoelectronic effects .

Q. What synthetic strategies are recommended for preparing this compound?

- Methodological Answer : Multi-step synthesis typically involves:

Ring formation : Cyclize β-amino alcohols with carbonyl reagents under acidic conditions.

Protection/deprotection : Use ethyl or benzyl groups to protect the hydroxyl moiety during carboxylation.

Esterification : React the azetidine intermediate with phenyl chloroformate in anhydrous DCM.

Optimize reaction yields (≥70%) via thin-layer chromatography (TLC) and characterize intermediates via -/-NMR and IR spectroscopy .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 48–72 hours; monitor degradation via HPLC-MS.

- Hydrolytic stability : Expose to aqueous buffers (pH 2–12) and analyze hydrolytic byproducts (e.g., phenyl carbamate).

- Light sensitivity : Use UV-Vis spectroscopy to track photodegradation under UV-A/UV-B light .

Advanced Research Questions

Q. How can contradictory spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering). Use variable-temperature NMR to probe conformational flexibility. For crystallography, refine twinned or disordered datasets using SHELXL’s TWIN/BASF commands. Cross-validate with solid-state NMR or Raman spectroscopy to reconcile solution- vs. solid-state structures .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways.

- Docking studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina and the compound’s InChIKey (NDVASWJBDFGXDU-UHFFFAOYSA-N) .

Q. How can researchers design experiments to elucidate the compound’s biological interaction mechanisms?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence polarization to measure binding constants () with serine hydrolases or cytochrome P450 isoforms.

- Metabolite profiling : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS.

- Cellular uptake studies : Label the compound with and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.